molecular formula C7H4Cl4O B6354602 3-(Trichloromethoxy)chlorobenzene CAS No. 146780-23-6

3-(Trichloromethoxy)chlorobenzene

Cat. No.: B6354602
CAS No.: 146780-23-6
M. Wt: 245.9 g/mol
InChI Key: SFTPDMXEKLOAAX-UHFFFAOYSA-N
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Description

3-(Trichloromethoxy)chlorobenzene is a chlorinated aromatic compound with the molecular formula C₇H₄Cl₄O. Its structure consists of a benzene ring substituted with a chlorine atom at the 3-position and a trichloromethoxy group (-O-CCl₃) at the adjacent position. This compound is likely synthesized via electrophilic substitution reactions, such as chlorination using phosphorus oxychloride (POCl₃) in chlorobenzene, a method analogous to procedures described in the synthesis of related chlorinated aromatics .

Properties

IUPAC Name

1-chloro-3-(trichloromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl4O/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTPDMXEKLOAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trichloromethoxy)chlorobenzene typically involves the photochlorination of anisole (methoxybenzene) with chlorine gas in the presence of a catalyst. The reaction is carried out in a solvent under light exposure, which facilitates the chlorination process. The general reaction conditions include:

    Reactants: Anisole and chlorine gas

    Catalyst: Often a metal halide such as ferric chloride

    Solvent: Commonly used solvents include carbon tetrachloride or chloroform

    Temperature: Room temperature to slightly elevated temperatures

    Light Source: UV light or sunlight to initiate the chlorination

The reaction proceeds as follows:

C6H5OCH3+3Cl2C6H4(OCHCl3)+3HCl\text{C}_6\text{H}_5\text{OCH}_3 + 3\text{Cl}_2 \rightarrow \text{C}_6\text{H}_4(\text{OCHCl}_3) + 3\text{HCl} C6​H5​OCH3​+3Cl2​→C6​H4​(OCHCl3​)+3HCl

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process is optimized for higher yields and efficiency, often involving continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

3-(Trichloromethoxy)chlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The trichloromethoxy group can be reduced to a methoxy group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium

Major Products

    Substitution: Formation of substituted chlorobenzenes

    Reduction: Formation of methoxybenzene derivatives

    Oxidation: Formation of quinones or other oxidized products

Scientific Research Applications

3-(Trichloromethoxy)chlorobenzene has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its role in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Trichloromethoxy)chlorobenzene involves its interaction with molecular targets through its reactive trichloromethoxy group. This group can undergo nucleophilic substitution, leading to the formation of covalent bonds with nucleophilic sites on biomolecules or other chemical entities. The pathways involved include:

    Nucleophilic Substitution: Reaction with nucleophiles such as amines or thiols

    Oxidative Pathways: Formation of reactive intermediates that can further react with other molecules

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison highlights key differences in structure, properties, and toxicity between 3-(Trichloromethoxy)chlorobenzene and related chlorinated aromatics.

Table 1: Structural and Physical Properties

Compound Molecular Formula Substituents Boiling Point (°C) Solubility in Water
Chlorobenzene C₆H₅Cl -Cl at 1-position 132 Insoluble
1,2,4-Trichlorobenzene C₆H₃Cl₃ -Cl at 1-, 2-, and 4-positions 213–214 Insoluble
3-Bromochlorobenzene C₆H₄BrCl -Br and -Cl at 3-position 196–198 Insoluble
3-Chlorobenzaldehyde C₇H₅ClO -Cl and -CHO at 3-position 213–215 Slightly soluble
This compound C₇H₄Cl₄O -Cl and -O-CCl₃ at 3-position Est. 240–260 Insoluble [Inferred]

Key Observations:

Substituent Effects on Boiling Points : The trichloromethoxy group (-O-CCl₃) increases molecular weight and polarity compared to simple chloro or bromo substituents, likely elevating the boiling point beyond that of chlorobenzene (132°C) or 1,2,4-trichlorobenzene (213°C) .

Solubility : Like most chlorinated aromatics, this compound is expected to be hydrophobic, aligning with the low water solubility of chlorobenzene and trichlorobenzenes .

Reactivity : The electron-withdrawing trichloromethoxy group may reduce electrophilic substitution reactivity compared to chlorobenzene, similar to nitro or carbonyl substituents .

Table 2: Toxicological and Environmental Profiles

Compound Key Toxicity Data Degradation Byproducts
Chlorobenzene - CNS depression, liver toxicity C₆H₄Cl₂, C₆H₄ClNO₂
1,2,4-Trichlorobenzene - Hepatotoxic, potential carcinogen Polychlorinated dibenzodioxins
3-Bromochlorobenzene - Irritant, hazardous decomposition products HBr, chlorinated organics
This compound Predicted high toxicity due to Cl density CCl₃O⁻, chlorophenols [Inferred]

Key Observations:

Toxicity: The high chlorine content in this compound may correlate with increased hepatotoxicity or carcinogenicity, as seen in trichlorobenzenes .

Degradation: Under thermal or photolytic conditions, the trichloromethoxy group may cleave to release toxic intermediates like chlorophenols or trichloromethoxide ions (CCl₃O⁻), analogous to the degradation of chlorobenzene to dichlorobenzenes .

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